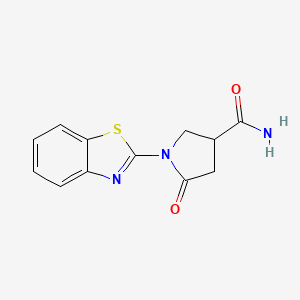
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
説明
Benzothiazole is a heterocyclic compound, which is a bicyclic system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities . A large number of therapeutic agents are synthesized with the help of the benzothiazole nucleus .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . The reaction can be promoted by iodine and proceeds without catalysts .
Molecular Structure Analysis
The benzothiazole moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to have diverse chemical reactivity . They have reactive sites, which allow for functionalization .
Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .
科学的研究の応用
1. Antibacterial Agent
- Methods of Application: The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .
- Results: The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Compound C13, possessing a thiophene ring attached to the benzothiazole moiety via amide linkage, exhibited maximum activity against S. aureus with a minimum inhibitory concentration (MIC) of 13.0 μM .
2. Anticonvulsant
- Methods of Application: The compound was synthesized and then evaluated for anticonvulsant activity and neurotoxicity using the 6 Hz psychomotor seizure test .
- Results: The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15), which showed 75% protection at a dose of 100 mg/kg in mice .
3. Optical Materials
- Application Summary: Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .
- Methods of Application: A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
- Results: The study found that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units . The most stable motif of the supramolecular arrangement has a very powerful influence on the crystal structure .
4. Anti-tubercular Compounds
- Application Summary: Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity have been studied .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
5. Antifungal Agent
- Application Summary: This compound has been synthesized and evaluated for its antifungal properties. It has shown promising activity against various fungal strains .
- Methods of Application: The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .
- Results: The synthesized compounds showed variable activity against tested fungal strains. Compound C13, possessing a thiophene ring attached to the benzothiazole moiety via amide linkage, exhibited maximum activity with a minimum inhibitory concentration (MIC) of 13.0 μM .
6. Antiprotozoal
- Application Summary: The compound has been synthesized and evaluated for its antiprotozoal activity. It has shown promising results against various protozoan parasites .
- Methods of Application: The compound was synthesized and then evaluated for antiprotozoal activity using various in vitro and in vivo models .
- Results: The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice .
Safety And Hazards
The safety data sheet for a benzothiazole derivative, 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(17)7-5-10(16)15(6-7)12-14-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMGFRDGBZZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
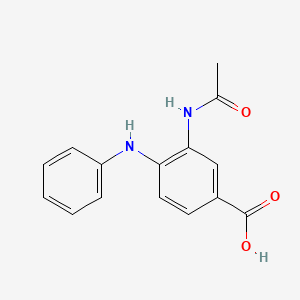

![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)
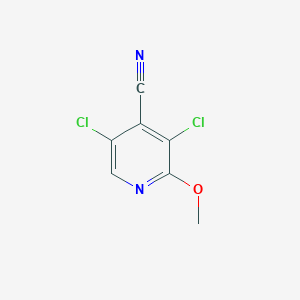
![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)
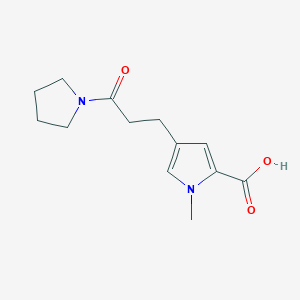
![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
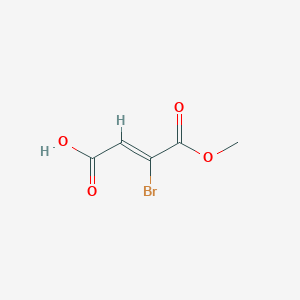
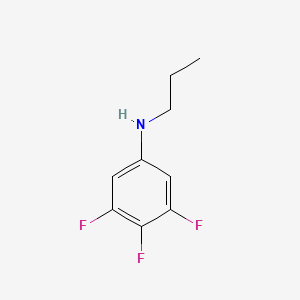
![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)